Lup-20(29)-ene-3beta,28-diol chemical structure and properties
Lup-20(29)-ene-3beta,28-diol chemical structure and properties
Topic: Lup-20(29)-ene-3beta,28-diol (Betulin): Chemical Structure, Properties, and Pharmacological Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
Lup-20(29)-ene-3beta,28-diol, systematically known as Betulin , is a naturally occurring pentacyclic triterpene of the lupane class.[1] Predominantly isolated from the outer bark of birch trees (Betula spp.), it serves as a critical structural scaffold in medicinal chemistry. While historically utilized in traditional dermatological remedies, modern research has repositioned Betulin as a high-value precursor for semi-synthetic derivatives—most notably Betulinic Acid (anti-melanoma) and Bevirimat (anti-HIV).[1]
This guide provides a rigorous analysis of Betulin’s physicochemical properties, extraction methodologies, and its specific molecular mechanisms, particularly its role as a Sterol Regulatory Element-Binding Protein (SREBP) inhibitor.[1]
Chemical Structure & Physicochemical Properties[1][2][3][4][5]
Structural Analysis
Betulin is characterized by a lupane skeleton containing a five-membered E-ring with an isopropenyl group.[1] It possesses two hydroxyl groups with distinct reactivity profiles:[2]
-
C-3 Position: A secondary hydroxyl group (sterically hindered, equatorial).[1]
-
C-28 Position: A primary hydroxyl group (more reactive, easily oxidized to carboxylic acid).[1]
Physical Data Table[1]
| Property | Value | Notes |
| IUPAC Name | Lup-20(29)-ene-3 | Commonly: Betulin, Betulinol |
| CAS Registry | 473-98-3 | |
| Molecular Formula | C | |
| Molecular Weight | 442.72 g/mol | |
| Melting Point | 256–261 °C | High purity crystalline form |
| Appearance | White crystalline powder | Needles from ethanol |
| LogP | ~8.2 | Highly lipophilic |
Solubility Profile
Betulin exhibits poor solubility in water and non-polar aliphatic hydrocarbons but dissolves readily in polar aprotic solvents and hot alcohols.
| Solvent | Solubility (25°C) | Solubility (Boiling) | Application |
| Water | Insoluble | Insoluble | Precipitation medium |
| Ethanol | Low (< 2 g/L) | High (~15 g/L) | Recrystallization |
| Chloroform | Moderate | High | Extraction |
| DMSO | High (> 50 g/L) | - | Biological assays |
| Pyridine | High | - | Acylation reactions |
Biosynthesis and Extraction Methodologies
Extraction Workflow
The isolation of Betulin from birch bark is a classic example of solid-liquid extraction driven by solvent polarity. The outer bark can contain up to 30% Betulin by dry weight.[3]
Figure 1: Optimized workflow for the isolation of Betulin from Betula pendula bark.[1]
Protocol: Laboratory Scale Isolation
-
Preparation: Dry outer birch bark is milled to a particle size of < 2 mm.
-
Extraction: 100 g of bark is extracted with 1 L of Chloroform/Ethanol (1:1) in a Soxhlet apparatus for 6 hours.
-
Purification: The solvent is evaporated to dryness. The residue is refluxed in boiling ethanol (20 mL/g residue).
-
Crystallization: The solution is hot-filtered to remove insoluble suberin, then cooled to 4°C overnight. Betulin crystallizes as white needles.[2]
-
Refinement: Recrystallize twice from isopropanol to remove Lupeol impurities.
Pharmacology: Mechanisms of Action
Betulin is not merely a structural scaffold; it possesses distinct pharmacological activity, particularly in metabolic regulation.[4]
SREBP Inhibition (Metabolic Regulation)
A breakthrough discovery identified Betulin as a specific inhibitor of the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[4][5] Unlike statins (which inhibit HMG-CoA reductase), Betulin acts upstream.[1]
Mechanism:
-
Betulin binds to SCAP (SREBP Cleavage Activating Protein).[5][6][7]
-
This binding stabilizes the interaction between SCAP and Insig (Insulin-induced gene).
-
The SCAP-SREBP complex is retained in the Endoplasmic Reticulum (ER).[4][8]
-
Consequently, SREBP is not transported to the Golgi for proteolytic activation.
-
Result: Downregulation of genes involved in cholesterol and fatty acid biosynthesis.[4][6]
Figure 2: Mechanism of SREBP inhibition by Betulin.[1][4] By stabilizing the SCAP-Insig interaction, Betulin prevents the translocation of SREBP to the Golgi, halting lipid biosynthesis.
Derivatization: Synthesis of Bioactive Analogs
The primary hydroxyl at C-28 allows for selective oxidation to Betulinic Acid , a potent anti-melanoma agent.[1] Further modification at C-3 yields Bevirimat , a first-in-class HIV maturation inhibitor.[1][9][10][11]
Synthesis of Betulinic Acid (Jones Oxidation)
Direct oxidation of Betulin often yields a mixture of betulonic acid and betulinic acid. A controlled protocol is required.
-
Oxidation: Betulin is treated with Jones Reagent (CrO
/H SO ) in Acetone at 0°C.[12] This oxidizes C-3 to a ketone and C-28 to a carboxylic acid, yielding Betulonic Acid .[1] -
Reduction: Selective reduction of the C-3 ketone using NaBH
in Isopropanol/THF restores the -hydroxyl group, yielding Betulinic Acid .
Synthesis of Bevirimat (HIV Maturation Inhibitor)
Bevirimat targets the HIV-1 Gag capsid precursor, blocking viral maturation.[9][10][11][13]
Reaction Scheme:
Betulinic Acid + 2,2-Dimethylsuccinic Anhydride
Figure 3: Synthetic route from Betulin to the anti-HIV drug Bevirimat.[1]
References
-
Alakurtti, S., et al. (2006). "Pharmacological properties of the ubiquitous natural product betulin."[14][15][5][6][12][16] European Journal of Pharmaceutical Sciences, 29(1), 1-13.[1] Link
-
Tang, J.J., et al. (2011). "Inhibition of SREBP by a small molecule, betulin, improves hyperlipidemia and insulin resistance and reduces atherosclerotic plaques."[4][6] Cell Metabolism, 13(1), 44-56.[1][6] Link[1]
-
Krasutsky, P.A. (2006). "Birch bark research and development." Natural Product Reports, 23(6), 919-942.[1] Link
-
Li, F., et al. (2003). "PA-457: A potent HIV inhibitor that disrupts core condensation by targeting a late step in Gag processing."[1][13] Proceedings of the National Academy of Sciences, 100(23), 13555-13560.[13] Link[1]
-
Yogeeswari, P., & Sriram, D. (2005).[1] "Betulinic acid and its derivatives: a review on their biological properties." Current Medicinal Chemistry, 12(6), 657-666.[1] Link
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